molecular formula C11H12INO3 B14741104 n-(Iodoacetyl)phenylalanine CAS No. 5419-43-2

n-(Iodoacetyl)phenylalanine

Cat. No.: B14741104
CAS No.: 5419-43-2
M. Wt: 333.12 g/mol
InChI Key: XTMUZQRZFDMMCK-UHFFFAOYSA-N
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Description

N-(Iodoacetyl)phenylalanine is a derivative of the amino acid phenylalanine, where an iodoacetyl group is attached to the nitrogen atom of the amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Iodoacetyl)phenylalanine can be synthesized through the reaction of phenylalanine with iodoacetic acid. The reaction typically involves the use of a base, such as sodium hydroxide, to deprotonate the amino group of phenylalanine, followed by the addition of iodoacetic acid to form the iodoacetyl derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would likely include steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(Iodoacetyl)phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(Iodoacetyl)phenylalanine involves its ability to form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This property makes it useful in photoaffinity labeling, where it can be used to identify and study protein interactions and enzyme active sites. The iodoacetyl group acts as an electrophile, reacting with nucleophiles to form stable covalent bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Iodoacetyl)phenylalanine is unique due to the presence of the iodoacetyl group, which imparts specific reactivity that is useful in covalent labeling and peptide synthesis. This makes it a valuable tool in biochemical research and drug development .

Properties

CAS No.

5419-43-2

Molecular Formula

C11H12INO3

Molecular Weight

333.12 g/mol

IUPAC Name

2-[(2-iodoacetyl)amino]-3-phenylpropanoic acid

InChI

InChI=1S/C11H12INO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)

InChI Key

XTMUZQRZFDMMCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CI

Origin of Product

United States

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